molecular formula C9H8N2O3S B1452643 3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid CAS No. 1096966-40-3

3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid

Cat. No.: B1452643
CAS No.: 1096966-40-3
M. Wt: 224.24 g/mol
InChI Key: ZTTZZANBKIRNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol . This reaction yields the desired thieno[3,2-d]pyrimidine derivative in moderate yields.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction conditions, ensuring consistent quality and yield, and implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid is unique due to its specific substitution pattern and the resulting biological activities. Its potential as an antitumor agent and its versatility in chemical reactions make it a valuable compound for further research and development .

Properties

IUPAC Name

3-(4-oxothieno[3,2-d]pyrimidin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-7(13)1-3-11-5-10-6-2-4-15-8(6)9(11)14/h2,4-5H,1,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTZZANBKIRNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.